molecular formula C12H11ClFN3O2 B7950995 Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate

Cat. No.: B7950995
M. Wt: 283.68 g/mol
InChI Key: FRYOTFFNWLCREZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with chlorinating agents to introduce the chloro group, followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-methyl-1-(4-fluorophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOTFFNWLCREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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